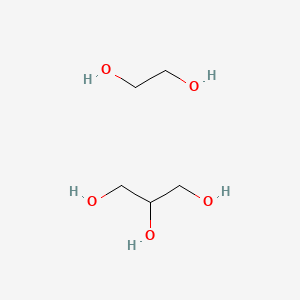

Ethylene Glycol Glycerol

Beschreibung

Significance of Ethylene Glycol and Glycerol in Chemical Sciences

Ethylene glycol (1,2-ethanediol) and glycerol (1,2,3-propanetriol) are fundamental polyhydric alcohols that are completely soluble in water. iloencyclopaedia.orglibretexts.org This solubility, coupled with their multiple reactive hydroxyl groups, makes them crucial as both solvents and chemical intermediates. iloencyclopaedia.org

Ethylene Glycol is a sweet, colorless, and somewhat viscous liquid. lardbucket.orglibretexts.org Its high boiling point (198°C), a result of extensive intermolecular hydrogen bonding, makes it an ideal component in antifreeze mixtures for automotive radiators as it does not readily boil away. lardbucket.orglibretexts.org Beyond its use as a coolant, ethylene glycol is a key precursor in the manufacturing of polyester fibers and magnetic films for recording tapes and computers. lardbucket.orglibretexts.org

Glycerol , also known as glycerin, is a nontoxic, sweet, and syrupy liquid that is a byproduct of the hydrolysis of fats and oils. lardbucket.orglibretexts.org Its applications are extensive, ranging from use in pharmaceuticals and cosmetics to being a humectant in certain foods. iloencyclopaedia.org A significant industrial application of glycerol is in the production of alkyd resins for surface coatings and in the manufacturing of explosives like nitroglycerine. iloencyclopaedia.org

The increasing production of biodiesel has led to a large surplus of glycerol, making its conversion into value-added chemicals like ethylene glycol a topic of significant research interest. scientific.netresearchgate.net This conversion not only addresses the surplus but also provides a more sustainable route to ethylene glycol production. mdpi.com

Interdisciplinary Research Landscape of Polyalcohol Systems

The study of ethylene glycol and glycerol systems extends across numerous disciplines, reflecting their wide-ranging importance.

Catalysis and Green Chemistry: A major focus of research is the catalytic conversion of glycerol to ethylene glycol. mdpi.comoup.com This involves exploring various catalysts, such as Raney Ni and bimetallic systems like Pt-Ni, to improve reaction efficiency and selectivity. scientific.netresearchgate.netoup.com The goal is to develop sustainable processes that utilize renewable feedstocks like glycerol. mdpi.com The study of glycerol ethers as "green solvents" is another active area, aiming to replace traditional petrochemical-based solvents. mdpi.com

Biomedical and Pharmaceutical Applications: The biocompatibility of glycerol has led to its use in a variety of biomedical applications. nih.gov Researchers are developing biodegradable polymers from glycerol for applications like tissue engineering and drug delivery. nih.govexlibrisgroup.comrsc.org For instance, poly(glycerol sebacate) (PGS), a tough elastomer, shows promise in these areas due to its desirable mechanical properties and controlled degradation. exlibrisgroup.comnih.gov Copolymers of PGS with poly(ethylene glycol) (PEG) are being investigated to enhance properties like water uptake for soft tissue engineering. exlibrisgroup.com Linear polyglycerols are also being explored as alternatives to PEG for creating protein-resistant surfaces. nih.gov

Materials Science: The unique properties of ethylene glycol and glycerol make them valuable in the development of new materials. For example, they are used in the synthesis of deep eutectic solvents (DESs), which are being studied for various applications. researchgate.net The etherification of glycerol and ethylene glycol is another area of research for producing compounds with specific properties for use as technical fluids. researchgate.net

Biochemistry and Microbiology: The metabolic pathways of ethylene glycol and glycerol in microorganisms like Escherichia coli and Saccharomyces cerevisiae are subjects of study. nih.govoup.com Understanding how these organisms metabolize polyalcohols can have implications for biotechnology and bioremediation. For instance, research has shown that ethylene glycol and glycerol can act as repellents in E. coli chemotaxis. nih.gov

Eigenschaften

CAS-Nummer |

138860-92-1 |

|---|---|

Molekularformel |

C5H14O5 |

Molekulargewicht |

154.16 g/mol |

IUPAC-Name |

ethane-1,2-diol;propane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3.C2H6O2/c4-1-3(6)2-5;3-1-2-4/h3-6H,1-2H2;3-4H,1-2H2 |

InChI-Schlüssel |

YMBNBZFZTXCWDV-UHFFFAOYSA-N |

Kanonische SMILES |

C(CO)O.C(C(CO)O)O |

Verwandte CAS-Nummern |

88651-88-1 |

Herkunft des Produkts |

United States |

Q & A

Basic: How should experimental designs incorporate replication requirements in studies involving glycerol or ethylene glycol?

Answer:

Experimental designs must adhere to replication protocols to ensure statistical validity. For instance, replication numbers vary depending on the analysis type. For glycerol studies, in vitro assays typically require ≥3 replicates, while in vivo toxicological assessments may demand ≥6 replicates to account for biological variability . Quality Assurance (QA) checks should include documentation of experimental conditions (e.g., temperature, solvent purity) and raw data archiving. Final reports must detail replication strategies in the "Materials and Methods" section, alongside validation of outlier exclusion criteria .

Basic: What methodological criteria determine solvent selection between ethylene glycol and glycerol in organic synthesis?

Answer:

Solvent selection hinges on polarity, hydrogen-bonding capacity, and thermal stability. Evidence from thioamide synthesis shows glycerol outperforms ethylene glycol due to its higher viscosity and ability to stabilize transition states at 90–120°C (e.g., 96% yield in glycerol vs. trace in ethylene glycol) . Optimization tables should compare reaction parameters (solvent, temperature, time) and quantify side-product formation via HPLC or GC-MS. For thermally sensitive reactions, glycerol’s high boiling point (290°C) makes it preferable to ethylene glycol (197°C) .

Advanced: How can discrepancies between experimental nucleation rates of glycols and classical nucleation theory (CNT) be resolved?

Answer:

CNT underestimates nucleation rates for ethylene glycol and glycerol at temperatures <300 K. Experimental data from thermal diffusion cloud chambers reveal that glycerol’s critical supersaturation (S_c) is 20–30% higher than CNT predictions at 280 K, suggesting smaller critical clusters (20–50 molecules) . Adjustments to CNT, such as Tolman curvature corrections for surface tension (γ), improve alignment with data. For glycerol, γ of critical clusters is ~15% lower than bulk values at 340–370 K, necessitating molecular dynamics simulations to refine cluster thermodynamics .

Advanced: What statistical methods optimize synthesis parameters for glycol-based nanomaterials?

Answer:

The Taguchi method (L9 orthogonal array) efficiently optimizes anodization parameters for TiO₂ nanotubes in ethylene glycol/glycerol electrolytes. Key factors include fluoride concentration (0.3–0.5 wt%), water content (2–5 vol%), and voltage (20–60 V). Signal-to-noise (S/N) ratio analysis identifies "smaller-is-better" for nanotube defects and "larger-is-better" for aspect ratios. For example, 0.5 wt% NH₄F and 40 V yield uniform nanotubes (diameter: 80–100 nm) with minimal nanograss formation .

Basic: What protocols ensure accuracy in measuring critical supersaturation of glycol vapors?

Answer:

Upward thermal diffusion cloud chambers are standard for measuring S_c. Key steps include:

- Calibration with helium carrier gas to minimize contamination.

- Temperature stabilization (±0.1 K) using PID-controlled heating elements.

- Validation via repeated trials (n ≥ 5) to confirm nucleation rates (1 drop cm⁻³ s⁻¹).

Discrepancies arise at low temperatures (<300 K), where glycerol’s S_c increases with helium pressure (10–50 kPa), necessitating pressure-correction algorithms .

Advanced: How does molecular mobility analysis at low temperatures inform cryopreservation applications?

Answer:

Glycerol’s fragility index (m = 53) and TK/To values (−138°C/−145°C) indicate superior glass-forming ability compared to ethylene glycol (m = 73; TK/To = −158°C/−164°C) . Differential scanning calorimetry (DSC) reveals glycerol’s lower critical cooling rate (10³ K/s) for vitrification, making it preferable for cryopreserving proteins. Ethylene glycol’s higher molecular mobility at Tg (glass transition) limits its use to short-term storage.

Basic: How should researchers validate conflicting data on glycol toxicity in biomedical studies?

Answer:

Contradictions in cytotoxicity data (e.g., IC₅₀ values for ethylene glycol ranging from 50–200 mM) require cross-validation via:

- In vitro assays (MTT, LDH release) using ≥3 cell lines (e.g., HEK293, HepG2).

- Toxicokinetic modeling to adjust for metabolic differences (e.g., alcohol dehydrogenase activity).

- Meta-analysis of peer-reviewed studies, excluding non-GLP-compliant data .

Advanced: What computational models explain glycerol’s anomalous nucleation behavior compared to other glycols?

Answer:

Scaled nucleation theory (SNT) and corresponding states models highlight glycerol’s strong hydrogen-bonding network, which raises energy barriers for cluster formation. SNT parameters (reduced temperature T* = 0.8–1.2) show glycerol’s nucleation rate (J) deviates by 2–3 orders of magnitude from propylene glycol at T* = 0.9. Ab initio calculations (DFT) reveal glycerol clusters (n = 20–30) exhibit tetrahedral hydrogen-bonding geometries, unlike linear chains in ethylene glycol .

Basic: What are best practices for synthesizing and characterizing glycol-based polymers?

Answer:

For poly(glycerol sebacate), optimize prepolymerization at 120°C (24 hr) under N₂, followed by crosslinking at 60°C (48 hr). Characterize via:

- GPC for Mn (10–50 kDa) and PDI (<1.5).

- DMA for Tg (−40°C to −20°C).

- FTIR to confirm ester bond formation (1720 cm⁻¹). Avoid ethylene glycol in hydrogels due to its cytotoxicity .

Advanced: How do solvent mixtures (ethylene glycol/glycerol) affect electrochemical deposition of metals?

Answer:

Glycerol increases electrolyte viscosity (η = 934 mPa·s at 25°C vs. 16 mPa·s for ethylene glycol), reducing diffusion-limited currents. For Cu electrodeposition, 1:1 v/v ethylene glycol/glycerol yields smoother films (Ra = 12 nm) compared to pure solvents (Ra = 25–40 nm). Electrochemical impedance spectroscopy (EIS) shows charge-transfer resistance (R_ct) decreases by 40% in mixed solvents due to enhanced ion mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.